molecular formula C7H12F3N B2928981 (2S,4R)-4-Methyl-2-(trifluoromethyl)piperidine CAS No. 2093426-51-6

(2S,4R)-4-Methyl-2-(trifluoromethyl)piperidine

Cat. No.: B2928981
CAS No.: 2093426-51-6
M. Wt: 167.175
InChI Key: WAZJVLNXDYCATL-RITPCOANSA-N
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Description

(2S,4R)-4-Methyl-2-(trifluoromethyl)piperidine is a chiral piperidine derivative characterized by the presence of a trifluoromethyl group at the 2-position and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-Methyl-2-(trifluoromethyl)piperidine typically involves the use of chiral starting materials and reagents to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the formation of the (2S,4R) configuration. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and temperatures ranging from -78°C to room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-Methyl-2-(trifluoromethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S,4R)-4-Methyl-2-(trifluoromethyl)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2S,4R)-4-Methyl-2-(trifluoromethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-4-(Trifluoromethyl)piperidine-2-carboxylic acid
  • (2S,4R)-4-Fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride
  • (2S,4R)-4-Trifluoromethyl-piperidine-1,2-dicarboxylic acid

Uniqueness

(2S,4R)-4-Methyl-2-(trifluoromethyl)piperidine is unique due to the presence of both a methyl and a trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern distinguishes it from other similar compounds and contributes to its specific properties and applications.

Properties

IUPAC Name

(2S,4R)-4-methyl-2-(trifluoromethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3N/c1-5-2-3-11-6(4-5)7(8,9)10/h5-6,11H,2-4H2,1H3/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZJVLNXDYCATL-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC(C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN[C@@H](C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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